Enantioselectivity vs. CBS Catalyst
The oxazaborolidine reagent derived from this compound mediates the asymmetric reduction of aromatic ketones to yield chiral secondary alcohols with 30–65% enantiomeric excess (e.e.) [1]. In contrast, the widely used Corey-Bakshi-Shibata (CBS) catalyst, derived from diphenylprolinol, typically achieves e.e. values >90% for similar substrates [2]. This difference highlights a distinct application space: the target compound provides moderate enantioselectivity, which may be suitable for processes where ultra-high e.e. is not required or where a specific diastereoselective outcome is targeted.
| Evidence Dimension | Enantiomeric Excess (e.e.) in Aromatic Ketone Reduction |
|---|---|
| Target Compound Data | 30–65% e.e. |
| Comparator Or Baseline | CBS Catalyst (derived from diphenylprolinol): Typically >90% e.e. |
| Quantified Difference | Target compound yields 30-65% e.e., while CBS catalyst yields >90% e.e. |
| Conditions | Reagent prepared from borane-methyl sulfide and target compound; reduction of aromatic ketones [1]. CBS reduction conditions using borane-THF at 23°C [2]. |
Why This Matters
The moderate enantioselectivity of the target compound-derived reagent defines a specific niche for applications where ultra-high e.e. is not critical, potentially offering cost or procedural advantages over more specialized catalysts.
- [1] Mandal, A. K.; Kasar, T. G.; Mahajan, S.; Jawalkar, D. C. Asymmetric Reduction of Aromatic Ketones and Asymmetric Hydroboration of 2-Phenyl-1-Alkenes with the Reagent Prepared from Borane-Methyl Sulfide and (15,25)-(+)-2-Amino-3-Methoxy-1-Phenyl-1-Propanol. Synth. Commun. 1987, 17, 563-574. View Source
- [2] Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Enantioselective Catalysis and Powerful Synthetic Method. Angew. Chem. Int. Ed. 1998, 37, 1986-2012. View Source
